molecular formula C17H26ClNO4 B5304016 Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5304016
M. Wt: 343.8 g/mol
InChI Key: JKIJUSOOPJGDAM-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its complex structure, which includes a piperidine ring, an ethyl ester group, and a methoxyphenoxyethyl moiety.

Preparation Methods

The synthesis of Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves multiple steps. One common synthetic route includes the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-4-carboxylate. This intermediate is then reacted with 2-(3-methoxyphenoxy)ethyl bromide under basic conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known that piperidine derivatives can affect neurotransmitter systems and other biological processes .

Comparison with Similar Compounds

Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4.ClH/c1-3-21-17(19)14-7-9-18(10-8-14)11-12-22-16-6-4-5-15(13-16)20-2;/h4-6,13-14H,3,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIJUSOOPJGDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=CC=CC(=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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